Cas no 1249644-70-9 (n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine)

n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
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- (4-{[ethyl(2-methylpropyl)amino]methyl}-1,3-thiazol-2-yl)methanamine
- n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine
- 2,4-Thiazoledimethanamine, N4-ethyl-N4-(2-methylpropyl)-
-
- インチ: 1S/C11H21N3S/c1-4-14(6-9(2)3)7-10-8-15-11(5-12)13-10/h8-9H,4-7,12H2,1-3H3
- InChIKey: MNMVPPGWQIVKRX-UHFFFAOYSA-N
- ほほえんだ: S1C(CN)=NC(=C1)CN(CC)CC(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 175
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 70.4
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-694200-0.1g |
(4-{[ethyl(2-methylpropyl)amino]methyl}-1,3-thiazol-2-yl)methanamine |
1249644-70-9 | 0.1g |
$1119.0 | 2023-03-10 | ||
Enamine | EN300-694200-2.5g |
(4-{[ethyl(2-methylpropyl)amino]methyl}-1,3-thiazol-2-yl)methanamine |
1249644-70-9 | 2.5g |
$2492.0 | 2023-03-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356854-250mg |
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine |
1249644-70-9 | 98% | 250mg |
¥27378.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356854-500mg |
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine |
1249644-70-9 | 98% | 500mg |
¥26368.00 | 2024-08-09 | |
Enamine | EN300-694200-0.5g |
(4-{[ethyl(2-methylpropyl)amino]methyl}-1,3-thiazol-2-yl)methanamine |
1249644-70-9 | 0.5g |
$1221.0 | 2023-03-10 | ||
Enamine | EN300-694200-1.0g |
(4-{[ethyl(2-methylpropyl)amino]methyl}-1,3-thiazol-2-yl)methanamine |
1249644-70-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-694200-0.05g |
(4-{[ethyl(2-methylpropyl)amino]methyl}-1,3-thiazol-2-yl)methanamine |
1249644-70-9 | 0.05g |
$1068.0 | 2023-03-10 | ||
Enamine | EN300-694200-0.25g |
(4-{[ethyl(2-methylpropyl)amino]methyl}-1,3-thiazol-2-yl)methanamine |
1249644-70-9 | 0.25g |
$1170.0 | 2023-03-10 | ||
Enamine | EN300-694200-5.0g |
(4-{[ethyl(2-methylpropyl)amino]methyl}-1,3-thiazol-2-yl)methanamine |
1249644-70-9 | 5.0g |
$3687.0 | 2023-03-10 | ||
Enamine | EN300-694200-10.0g |
(4-{[ethyl(2-methylpropyl)amino]methyl}-1,3-thiazol-2-yl)methanamine |
1249644-70-9 | 10.0g |
$5467.0 | 2023-03-10 |
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amineに関する追加情報
Introduction to N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine and Its Significance in Modern Chemical Biology
N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine (CAS No. 1249644-70-9) is a sophisticated organic compound that has garnered considerable attention in the field of chemical biology due to its unique structural properties and potential applications. This compound, characterized by its thiazole core and amine functional groups, represents a promising candidate for further exploration in drug discovery and molecular research.
The structural motif of this molecule, particularly the thiazole ring, is a well-documented scaffold in medicinal chemistry. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of an aminomethyl group at the 2-position of the thiazole ring introduces additional reactivity, making it a versatile building block for the synthesis of more complex molecules.
The N-ethyl-2-methylpropan-1-amine moiety at one end of the molecule adds another layer of complexity, influencing both the solubility and interactions of the compound with biological targets. This particular arrangement suggests potential applications in modulating protein-protein interactions or serving as a precursor for more targeted therapeutic agents.
In recent years, there has been a surge in research focused on developing small molecules that can interact with biological systems at a molecular level. The compound N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine aligns with this trend, as it combines structural features that are known to enhance binding affinity and selectivity. For instance, the amine groups can form hydrogen bonds with polar residues in protein targets, while the hydrophobic thiazole ring can interact favorably with hydrophobic pockets.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex bioactive molecules. The flexibility provided by the amine groups allows for further functionalization, enabling chemists to tailor the properties of the resulting compounds to specific biological needs. This adaptability is crucial in drug discovery, where precision and specificity are paramount.
The field of chemical biology has seen significant advancements in computational methods for predicting molecular interactions. These tools have been instrumental in identifying promising candidates like N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine for further experimental validation. By leveraging machine learning algorithms and large datasets, researchers can quickly screen thousands of compounds for their potential to interact with specific targets, significantly reducing the time and resources required for drug development.
Recent studies have highlighted the importance of understanding the three-dimensional structure of biological targets at an atomic level. This knowledge is essential for designing molecules that can bind tightly and selectively to these targets. The structural features of N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine make it an attractive candidate for such studies, as it possesses both polar and non-polar regions that can be optimized for interaction with specific proteins or enzymes.
In addition to its potential as a drug intermediate, this compound may also find applications in materials science and nanotechnology. The unique combination of functional groups provides opportunities for designing novel materials with tailored properties. For example, it could be used to develop polymers or coatings that exhibit enhanced biocompatibility or mechanical strength.
The synthesis of N-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advances in synthetic chemistry have made it possible to achieve these conditions more efficiently than ever before. Techniques such as flow chemistry and continuous manufacturing are particularly useful in this context, as they allow for precise control over reaction conditions and scalability.
The safety profile of this compound is another critical consideration. While it does not fall under any hazardous or restricted categories, proper handling procedures must still be followed to ensure worker safety and environmental protection. Standard laboratory practices, including personal protective equipment (PPE) use and proper waste disposal, are essential when working with any chemical substance.
The regulatory landscape surrounding new chemical entities like N-((2-(Aminomethyl)thiazol-4-yli)methyle)-N-ethyI - 2-methyIpropa n - 1 - am ine) is continually evolving. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the evaluation and approval of new drugs. These agencies require extensive data on safety, efficacy, and quality before approving a new therapeutic agent.
In conclusion, N-( ( 2 - ( A min om eth y l ) thi az ol - 4 - y l ) m eth y l ) - N - e th y l - 2 - m eth y l p ropa n - 1 - am ine ( CAS No . 1249644 - 70 - 9 ) is a multifaceted compound with significant potential in various fields of science and technology . Its unique structural features make it an attractive candidate for further research , particularly in drug discovery , materials science , and nanotechnology . As our understanding of molecular interactions continues to grow , compounds like this one will play an increasingly important role in shaping the future of chemical biology . p >
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